
Melatonin
Overview
Description
Melatonin, chemically known as N-acetyl-5-methoxytryptamine, is a naturally occurring hormone produced by the pineal gland in the brain. It plays a crucial role in regulating the sleep-wake cycle, also known as the circadian rhythm. Discovered in 1958 by Aaron B. Lerner and colleagues, this compound is also found in various organisms, including bacteria and plants . Its primary function in vertebrates is to synchronize sleep-wake cycles, blood pressure regulation, and seasonal rhythmicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Melatonin can be synthesized through several methods. One common synthetic route involves the acetylation of serotonin (5-hydroxytryptamine) using acetic anhydride in the presence of a base like pyridine. This reaction produces N-acetylserotonin, which is then methylated using methyl iodide to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, including the fermentation of genetically modified microorganisms that can produce high yields of this compound. These methods are preferred due to their efficiency and sustainability .
Chemical Reactions Analysis
Free Radical Scavenging Reactions
Melatonin neutralizes reactive oxygen species (ROS) via:
-
Hydroxyl Radical (- OH) Scavenging:
-
Reaction with Myeloperoxidase (MPO):
this compound reacts with MPO intermediates:
Table 2: Rate Constants for MPO Interactions
MPO Compound | Rate Constant (M⁻¹s⁻¹) | pH | Temperature |
---|---|---|---|
Compound I | (5.0 ± 0.3) × 10⁵ | 7.0 | 25°C |
Compound II | (9.6 ± 0.3) × 10² | 7.0 | 25°C |
Compound II | (2.2 ± 0.1) × 10³ | 5.0 | 25°C |
This compound reduces Compound I 10× faster than serotonin and 250× faster than tryptophan .
Hydroxylation
-
6-Hydroxythis compound (6-OHM):
-
2-Hydroxythis compound (2-OHM):
Gamma Irradiation Degradation
Exposure to Co-60 γ-rays (2150 Gy) yields:
-
AFMK (m/z 265.1)
-
AMK (N¹-acetyl-5-methoxykynuramine, m/z 221.1)
Antioxidant Byproducts
This compound’s oxidation products retain radical-scavenging activity:
Table 3: Antioxidant Capacity of this compound Derivatives
Compound | ROS Scavenged | Efficacy vs. This compound |
---|---|---|
AFMK | - OH, O₂- ⁻, NO | 1.2× higher |
AMK | ONOO⁻, H₂O₂ | 2.5× higher |
6-OHM | Lipid peroxides, Cr⁶⁺ | Comparable |
AFMK inhibits lipid peroxidation (IC₅₀ = 100 µM) via Fe²⁺ chelation .
Prooxidant Activity
At high concentrations (>100 µM), 6-OHM and AFMK exhibit redox cycling, generating - OH via Fenton-like reactions .
This synthesis of experimental and computational data underscores this compound’s dual role as an antioxidant and prooxidant, governed by concentration, enzymatic context, and environmental conditions.
Scientific Research Applications
Sleep Disorders and Circadian Rhythm Regulation
Melatonin is widely recognized for its role in promoting sleep and regulating circadian rhythms. It is often used in the management of sleep disorders such as insomnia, delayed sleep phase syndrome, and jet lag. Research indicates that this compound helps resynchronize biological rhythms in individuals with disrupted sleep patterns, including those who are visually impaired or work night shifts .
Neuroprotective Effects
This compound exhibits neuroprotective properties that have been explored in various neurodegenerative disorders. It has shown promise in preventing neural cell abnormalities associated with diseases such as Alzheimer's and Parkinson's disease. This compound's ability to regulate neurogenesis and neuroplasticity is attributed to its influence on protein phosphatases involved in cellular signaling pathways .
Clinical Implications
Clinical trials are ongoing to assess this compound's efficacy as a neuroprotective agent. Preliminary findings suggest that this compound may mitigate memory disturbances and neural degeneration linked to Alzheimer's disease .
Antitumor Therapy
Emerging research highlights this compound's potential role in cancer treatment. It has been shown to control tumor progression and enhance the efficacy of conventional cancer therapies by acting as a protective agent against chemotherapy-induced toxicity . this compound's antioxidant properties contribute to its antitumor effects by reducing oxidative stress and promoting apoptosis in cancer cells.
Case Studies
Several studies have reported positive outcomes when this compound is used alongside standard cancer treatments. For example, a meta-analysis indicated that this compound supplementation improved overall survival rates in patients with various cancers when combined with chemotherapy .
Metabolic Disorders and Obesity Management
This compound is also being investigated for its role in metabolic health and obesity management. Research suggests that this compound supplementation can help regulate metabolic processes, reduce inflammation, and improve insulin sensitivity .
Physiological Mechanisms
The physiological mechanisms underlying these effects include modulation of energy expenditure and appetite regulation through interactions with this compound receptors distributed throughout the body .
Memory Enhancement
Recent studies have demonstrated that this compound can enhance memory formation and retention. Research conducted at Sophia University revealed that this compound influences the phosphorylation levels of key proteins involved in long-term memory formation, suggesting its potential application in treating age-related cognitive decline .
Data Summary Table
Application Area | Mechanism of Action | Key Findings | Clinical Implications |
---|---|---|---|
Sleep Disorders | Suppresses wakefulness neurons (MT1 receptor) | Effective for insomnia; reduces jet lag symptoms | Potential for new sleep medications |
Neuroprotection | Regulates neurogenesis; antioxidant effects | Protects against Alzheimer’s-related neural degeneration | Ongoing clinical trials for neurodegenerative diseases |
Antitumor Therapy | Enhances chemotherapy efficacy; reduces toxicity | Improves survival rates when combined with chemotherapy | Potential adjunct therapy in oncology |
Metabolic Disorders | Regulates metabolism; improves insulin sensitivity | Reduces inflammation; aids weight management | May assist in obesity treatment |
Memory Enhancement | Modulates protein phosphorylation | Enhances long-term memory formation | Possible treatment for cognitive decline |
Mechanism of Action
Melatonin exerts its effects primarily through binding to this compound receptors (MT1 and MT2), which are G-protein coupled receptors. This binding inhibits adenylate cyclase and activates phospholipase C, affecting cell signaling and gene expression. This compound also acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Serotonin: A precursor to melatonin, involved in mood regulation.
N-acetylserotonin: An intermediate in this compound synthesis, also has antioxidant properties.
Agomelatine: A this compound receptor agonist used in the treatment of depression.
Uniqueness: this compound is unique due to its dual role as a regulator of circadian rhythms and a potent antioxidant. Unlike serotonin, which primarily affects mood, this compound’s primary function is to regulate sleep-wake cycles. Agomelatine, while similar in structure, is used specifically for its antidepressant properties .
Biological Activity
Melatonin, a hormone primarily produced by the pineal gland, is best known for its role in regulating sleep-wake cycles. However, extensive research has revealed that this compound exhibits a wide array of biological activities beyond its chronobiotic function. This article delves into the multifaceted roles of this compound, including its antioxidant properties, effects on immune function, and potential therapeutic applications in various diseases.
Synthesis and Regulation
This compound synthesis is regulated by the circadian clock, with levels peaking during the night. The precursor to this compound is the amino acid tryptophan, which undergoes hydroxylation to form 5-hydroxytryptophan, followed by decarboxylation to produce serotonin. Subsequently, serotonin is acetylated and methylated to yield this compound. This pathway is conserved across many species, indicating its evolutionary significance .
1. Antioxidant Activity
This compound is recognized for its potent antioxidant properties. It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This action helps mitigate oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer .
2. Immune Modulation
This compound plays a significant role in modulating immune responses. It enhances the production of cytokines and promotes the proliferation of immune cells such as lymphocytes. Studies have shown that this compound can improve immune function in aged individuals and those with chronic diseases .
3. Oncostatic Effects
Research indicates that this compound possesses oncostatic properties, inhibiting the growth of various tumor cells. For instance, it has been shown to induce apoptosis in ovarian carcinoma cell lines through pathways involving reactive oxygen species (ROS) and upregulation of specific gene expressions .
This compound exerts its effects via two primary types of receptors: MT1 and MT2. These G-protein coupled receptors activate different signaling pathways that mediate this compound's biological effects. MT1 receptors are primarily associated with sleep induction and circadian rhythm regulation, while MT2 receptors are involved in modulating circadian rhythms and other physiological processes .
Case Study 1: this compound in Cancer Treatment
A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with breast cancer undergoing chemotherapy. Results indicated that patients receiving this compound reported reduced side effects from chemotherapy and improved quality of life metrics compared to those who did not receive this compound .
Case Study 2: this compound and Sleep Disorders
In a randomized controlled trial involving patients with insomnia, administration of this compound resulted in significant improvements in sleep onset latency and overall sleep quality compared to placebo .
Data Table: Summary of this compound's Biological Activities
Q & A
Basic Research Questions
Q. What methodological approaches ensure reproducibility in melatonin experiments?
- Answer: Ensure detailed documentation of chemical sources (purity, suppliers), experimental protocols (dose, timing), and environmental controls (light exposure, temperature). Use strain/genotype identifiers for animal models and include raw data in supplementary materials. Validate measurements (e.g., ELISA for this compound levels) with calibration standards . For human studies, employ repeated-measures ANOVA to account for intra-individual variability .
Q. How should researchers structure literature reviews to identify gaps in this compound’s role in circadian regulation?
- Answer: Use Boolean search strategies (e.g.,
"this compound receptor" AND "circadian rhythm" AND (mechanism OR pathway)
), prioritize systematic reviews, and filter for high-impact journals (e.g., This compound Research). Cross-reference findings with experimental data from preclinical models (e.g., MT1/MT2 knockout mice) to validate hypotheses .
Q. What are best practices for reporting this compound dosage and administration in rodent studies?
- Answer: Specify delivery method (oral, intraperitoneal), vehicle (e.g., ethanol-saline), and timing relative to light cycles. Include pharmacokinetic data (e.g., half-life) and justify doses using prior studies (e.g., 0.5–10 mg/kg for sleep latency assays). Disclose batch numbers for commercial this compound supplements .
Advanced Research Questions
Q. How can conflicting data on this compound’s antioxidant vs. pro-oxidant effects be resolved?
- Answer: Conduct dose-response studies across physiological ranges (1 nM–1 mM) in cell cultures, measuring ROS levels via fluorometric assays (e.g., DCFH-DA). Compare outcomes under normoxic vs. oxidative stress conditions. Use meta-analysis to reconcile discrepancies in existing literature, weighting studies by sample size and methodology rigor .
Q. What experimental designs mitigate confounding variables in human studies of this compound and cancer risk?
- Answer: Implement crossover designs with washout periods to control for individual variation. Measure salivary this compound rhythm via radioimmunoassay (RIA) pre-/post-intervention. Stratify participants by circadian chronotype and control for menstrual cycle phases in female subjects .
Q. How can machine learning enhance analysis of this compound’s neuroprotective mechanisms?
- Answer: Train NLP models (e.g., BERT) on this compound-related abstracts to extract mechanistic pathways (e.g., NF-κB inhibition). Validate predictions with in vitro models (e.g., SH-SY5Y cells exposed to amyloid-β). Use Shapley values to interpret feature importance in omics datasets .
Q. What statistical methods address low statistical power in this compound intervention trials?
- Answer: Apply G*Power to calculate a priori sample sizes based on effect sizes from pilot data. Use mixed-effects models to handle missing data in longitudinal studies. For small cohorts, employ Bayesian hierarchical models to pool data across similar trials .
Q. Methodological and Ethical Considerations
Q. How to design studies exploring this compound’s epigenetic effects?
- Answer: Profile DNA methylation (e.g., Illumina EPIC array) in peripheral blood mononuclear cells (PBMCs) pre-/post-melatonin supplementation. Integrate transcriptomic data (RNA-seq) to link methylation changes to gene expression. Control for diet and light exposure, which modulate epigenetic clocks .
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLFMBDRBRZALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Record name | melatonin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Melatonin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022421 | |
Record name | Melatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Melatonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C | |
Record name | SID46500483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | MELATONIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Melatonin is a derivative of tryptophan. It binds to melatonin receptor type 1A, which then acts on adenylate cylcase and the inhibition of a cAMP signal transduction pathway. Melatonin not only inhibits adenylate cyclase, but it also activates phosphilpase C. This potentiates the release of arachidonate. By binding to melatonin receptors 1 and 2, the downstream signallling cascades have various effects in the body. The melatonin receptors are G protein-coupled receptors and are expressed in various tissues of the body. There are two subtypes of the receptor in humans, melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). Melatonin and melatonin receptor agonists, on market or in clinical trials, all bind to and activate both receptor types.The binding of the agonists to the receptors has been investigated for over two decades or since 1986. It is somewhat known, but still not fully understood. When melatonin receptor agonists bind to and activate their receptors it causes numerous physiological processes. MT1 receptors are expressed in many regions of the central nervous system (CNS): suprachiasmatic nucleus of the hypothalamus (SNC), hippocampus, substantia nigra, cerebellum, central dopaminergic pathways, ventral tegmental area and nucleus accumbens. MT1 is also expressed in the retina, ovary, testis, mammary gland, coronary circulation and aorta, gallbladder, liver, kidney, skin and the immune system. MT2 receptors are expressed mainly in the CNS, also in the lung, cardiac, coronary and aortic tissue, myometrium and granulosa cells, immune cells, duodenum and adipocytes. The binding of melatonin to melatonin receptors activates a few signaling pathways. MT1 receptor activation inhibits the adenylyl cyclase and its inhibition causes a rippling effect of non activation; starting with decreasing formation of cyclic adenosine monophosphate (cAMP), and then progressing to less protein kinase A (PKA) activity, which in turn hinders the phosphorilation of cAMP responsive element-binding protein (CREB binding protein) into P-CREB. MT1 receptors also activate phospholipase C (PLC), affect ion channels and regulate ion flux inside the cell. The binding of melatonin to MT2 receptors inhibits adenylyl cyclase which decreases the formation of cAMP.[4] As well it hinders guanylyl cyclase and therefore the forming of cyclic guanosine monophosphate (cGMP). Binding to MT2 receptors probably affects PLC which increases protein kinase C (PKC) activity. Activation of the receptor can lead to ion flux inside the cell., Melatonin is implicated in numerous physiological processes, including circadian rhythms, stress, and reproduction, many of which are mediated by the hypothalamus and pituitary. The physiological actions of melatonin are mainly mediated by melatonin receptors. /The authors/ describe the distribution of the melatonin receptor MT1 in the human hypothalamus and pituitary by immunocytochemistry. MT1 immunoreactivity showed a widespread pattern in the hypothalamus. In addition to the area of the suprachiasmatic nucleus (SCN), a number of novel sites, including the paraventricular nucleus (PVN), periventricular nucleus, supraoptic nucleus (SON), sexually dimorphic nucleus, the diagonal band of Broca, the nucleus basalis of Meynert, infundibular nucleus, ventromedial and dorsomedial nucleus, tuberomamillary nucleus, mamillary body, and paraventricular thalamic nucleus were observed to have neuronal MT1 receptor expression. No staining was observed in the nucleus tuberalis lateralis and bed nucleus of the stria terminalis. The MT1 receptor was colocalized with some vasopressin (AVP) neurons in the SCN, colocalized with some parvocellular and magnocellular AVP and oxytocine (OXT) neurons in the PVN and SON, and colocalized with some parvocellular corticotropin-releasing hormone (CRH) neurons in the PVN. In the pituitary, strong MT1 expression was observed in the pars tuberalis, while a weak staining was found in the posterior and anterior pituitary. These findings provide a neurobiological basis for the participation of melatonin in the regulation of various hypothalamic and pituitary functions. The colocalization of MT1 and CRH suggests that melatonin might directly modulate the hypothalamus-pituitary-adrenal axis in the PVN, which may have implications for stress conditions such as depression., A major mechanism through which melatonin reduces the development of breast cancer is based on its anti-estrogenic actions by interfering at different levels with the estrogen-signalling pathways. Melatonin inhibits both aromatase activity and expression in vitro (MCF-7 cells) as well as in vivo, thus behaving as a selective estrogen enzyme modulator. The objective of this study was to study the effect of MT1 melatonin receptor overexpression in MCF-7 breast cancer cells on the aromatase-suppressive effects of melatonin. Transfection of the MT1 melatonin receptor in MCF-7 cells significantly decreased aromatase activity of the cells and MT1-transfected cells showed a level of aromatase activity that was 50% of vector-transfected MCF-7 cells. The proliferation of estrogen-sensitive MCF-7 cells in an estradiol-free media but in the presence of testosterone (an indirect measure of aromatase activity) was strongly inhibited by melatonin in those cells overexpressing the MT1 receptor. This inhibitory effect of melatonin on cell growth was higher on MT1 transfected cells than in vector transfected ones. In MT1-transfected cells, aromatase activity (measured by the tritiated water release assay) was inhibited by melatonin (20% at 1 nM; 40% at 10 microM concentrations). The same concentrations of melatonin did not significantly influence the aromatase activity of vector-transfected cells. MT1 melatonin receptor transfection also induced a significant 55% inhibition of aromatase steady-state mRNA expression in comparison to vector-transfected MCF-7 cells (p<0.001). In addition, in MT1-transfected cells melatonin treatment inhibited aromatase mRNA expression and 1 nM melatonin induced a higher and significant down-regulation of aromatase mRNA expression (p<0.05) than in vector-transfected cells. The findings presented herein point to the importance of MT1 melatonin receptor in mediating the oncostatic action of melatonin in MCF-7 human breast cancer cells and confirm MT1 melatonin receptor as a major mediator in the melatonin signalling pathway in breast cancer., Almost all the melatonin formed in mammals is synthesized within the pineal gland... The tryptophan is first 5-hydroxylated (by the enzyme tryptophan hydroxylase) and then decarboxylated (by the enzyme aromatic L-amino acid decarboxylase) to form 5-hydroxytryptamine or serotonin. During daylight hours, the serotonin in pinealocytes tends to be stored, and is unavailable to enzymes (monoamine oxidase and the melatonin-forming enzymes) that would otherwise act on it. With the onset of darkness, postganglionic sympathetic outflow to the pineal increases, and the consequent release of norepinephrine onto pinealocytes causes stored serotonin to become accessible for intracellular metabolism. At the same time, the norepinephrine activates the enzymes (especially serotonin-N-acetyltransferase (SNAT), but also hydroxyindole-O-methyltransferase (HIOMT)) that convert serotonin to melatonin. Consequently, pineal melatonin levels rises manifold. ... The melatonin then diffuses out of the pineal gland into the blood stream and cerebrospinal fluid, rapidly raising human plasma melatonin levels from about 2-10 to 100-200 pg/mL. | |
Record name | Melatonin | |
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Color/Form |
Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |
CAS No. |
73-31-4, 8041-44-9 | |
Record name | Melatonin | |
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Record name | Melatonin | |
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Record name | Melatonin | |
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Record name | Melatonin | |
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Record name | Melatonin | |
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Record name | Melatonin | |
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Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |
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Record name | MELATONIN | |
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Record name | Melatonin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
116-118 °C, 117 °C | |
Record name | Melatonin | |
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Record name | Melatonin | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.